

# Application Note: Comprehensive Characterization of 4-(3,5-Dimethylphenoxy)aniline

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## Compound of Interest

Compound Name: 4-(3,5-Dimethylphenoxy)aniline

Cat. No.: B186177

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## Introduction

**4-(3,5-Dimethylphenoxy)aniline** is a substituted diphenyl ether amine that serves as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and advanced polymers.[1] Its molecular structure, featuring a primary aromatic amine and a dimethylphenoxy group, imparts specific chemical properties that are leveraged in drug design and material science. The purity, identity, and stability of this intermediate are critical for the quality and safety of the final product.

This document provides a comprehensive guide to the analytical methods for the complete characterization of **4-(3,5-Dimethylphenoxy)aniline**. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for unambiguous identification, purity assessment, and quantification. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[2][3][4]

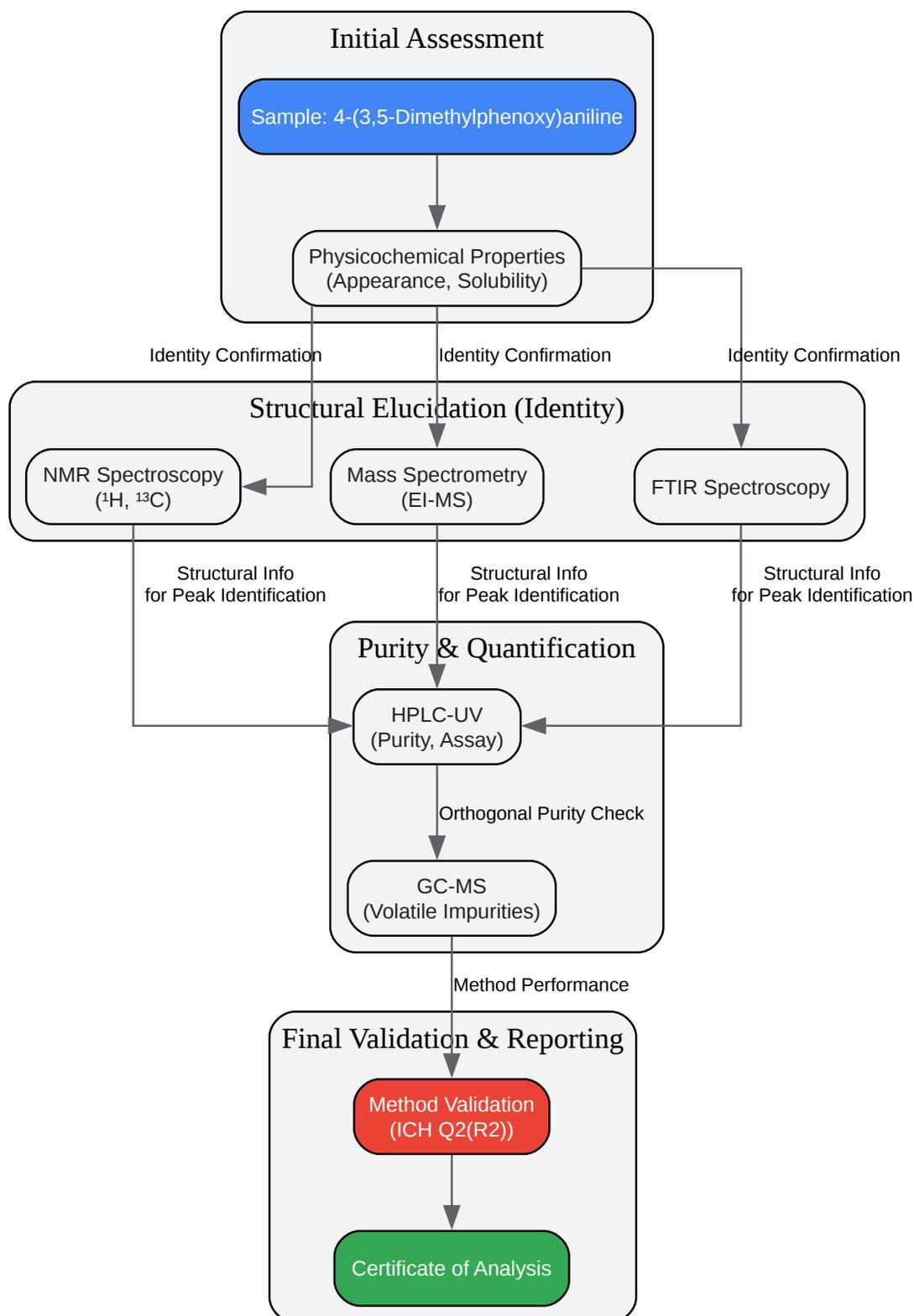
## Physicochemical Properties

A thorough understanding of the compound's basic properties is the foundation of any analytical strategy. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

Property	Value	Source
CAS Number	86823-17-8	[5][6]
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO	[5][7]
Molecular Weight	213.28 g/mol	[5]
Monoisotopic Mass	213.11537 Da	[7]
Appearance	Dark brown solid	[5]
Boiling Point	346.5 °C at 760 mmHg (Predicted)	[5]
Density	1.094 g/cm <sup>3</sup> (Predicted)	[5]
XlogP	3.5 (Predicted)	[7]

## Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a chemical entity. The following workflow ensures that identity, structure, and purity are confirmed through orthogonal methods.



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Caption: Integrated workflow for the characterization of **4-(3,5-Dimethylphenoxy)aniline**.

## Spectroscopic Characterization Protocols

Spectroscopic methods provide fingerprint information about the molecule's structure and functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules.

- Rationale:  $^1\text{H}$  NMR confirms the number and connectivity of protons, while  $^{13}\text{C}$  NMR provides information on the carbon skeleton. The predicted chemical shifts are based on the distinct electronic environments of the aniline and dimethylphenoxy rings.[8][9]
- Protocol:
  - Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
  - Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
  - Acquisition Parameters ( $^1\text{H}$  NMR):
    - Pulse Program: Standard single pulse (zg30).
    - Spectral Width: -2 to 12 ppm.
    - Number of Scans: 16-32.
    - Relaxation Delay (d1): 2 seconds.
  - Acquisition Parameters ( $^{13}\text{C}$  NMR):
    - Pulse Program: Proton-decoupled (zgpg30).
    - Spectral Width: 0 to 200 ppm.
    - Number of Scans: 1024 or more, depending on concentration.

- Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 for <sup>1</sup>H, δ 77.16 for <sup>13</sup>C).
- Expected Spectral Data:

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Integration/Assignment
<sup>1</sup> H NMR	~6.5 - 7.2	Multiplet (m)	Aromatic Protons (Ar-H)
	~4.5 - 5.5	Broad Singlet (br s)	Amine Protons (-NH <sub>2</sub> )
	~2.2 - 2.4	Singlet (s)	Methyl Protons (-CH <sub>3</sub> )
<sup>13</sup> C NMR	~150 - 160	Singlet (s)	C-O, C-N
	~110 - 140	Singlet (s)	Aromatic Carbons (Ar-C)
	~20 - 25	Singlet (s)	Methyl Carbons (-CH <sub>3</sub> )

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

- Rationale: The spectrum will confirm the presence of the N-H bonds of the primary amine, the C-O-C ether linkage, and the aromatic rings. For primary amines like aniline, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[\[10\]](#)[\[11\]](#)
- Protocol:
  - Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid powder directly on the ATR crystal.
  - Instrumentation: Utilize a standard FT-IR spectrometer.

- Acquisition Parameters:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: Perform a background scan before the sample scan. The data is typically presented as percent transmittance vs. wavenumber ( $\text{cm}^{-1}$ ).
- Expected Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3350 - 3450	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH <sub>2</sub> )
3000 - 3100	C-H Aromatic Stretch	Aromatic Ring
2850 - 2960	C-H Aliphatic Stretch	Methyl (-CH <sub>3</sub> )
1600 - 1620	N-H Bending (Scissoring)	Primary Amine (-NH <sub>2</sub> )
1450 - 1580	C=C Aromatic Ring Stretch	Aromatic Ring
1200 - 1250	C-O-C Asymmetric Stretch	Aryl Ether
1000 - 1050	C-O-C Symmetric Stretch	Aryl Ether

## Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

- Rationale: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It will generate a molecular ion ( $M^+$ ) corresponding to the molecular weight, and characteristic fragment ions resulting from the cleavage of the ether bond, which is a common fragmentation pathway for diphenyl ethers.[12]
- Protocol (Direct Infusion or GC-MS):

- Instrumentation: A mass spectrometer with an EI source, typically a single quadrupole or triple quadrupole instrument.
- Acquisition Parameters (EI):
  - Ionization Energy: 70 eV.
  - Source Temperature: 230-250 °C.
  - Mass Range: m/z 40-400.
  - Scan Mode: Full Scan.
- Expected Ions:

m/z Value	Ion	Interpretation
213	$[\text{C}_{14}\text{H}_{15}\text{NO}]^+$	Molecular Ion ( $\text{M}^+$ )
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Fragment from cleavage of C-O ether bond (dimethylphenoxy radical cation)
92	$[\text{C}_6\text{H}_6\text{N}]^+$	Fragment from cleavage of C-O ether bond (aniliny radical cation)

## Chromatographic Purity and Quantification Protocols

Chromatographic techniques are essential for separating the main compound from any impurities, by-products, or starting materials, and for quantifying its concentration.

### High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity and assay of non-volatile organic compounds. A reversed-phase method is suitable for a molecule with the

polarity of **4-(3,5-Dimethylphenoxy)aniline**.

- Rationale: A C18 column provides excellent separation for aromatic compounds.[13] A mobile phase of acetonitrile and water with a formic acid modifier ensures good peak shape and resolution for the basic aniline moiety. UV detection is appropriate due to the presence of aromatic chromophores.[14][15]
- Protocol:
  - Sample Preparation:
    - Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution.
    - Sample: Prepare the sample in the same manner as the standard.
  - Instrumentation & Conditions:

Parameter	Recommended Setting
System	Agilent 1290 Infinity LC or equivalent[14]
Column	ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-22 min: 40% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 $\mu$ L
Detector	Diode Array Detector (DAD)
Wavelength	240 nm and 280 nm

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It serves as an excellent orthogonal technique.

- Rationale: Diphenyl ether derivatives are amenable to GC analysis due to their thermal stability.[16][17] A low-polarity column like a DB-5ms or equivalent provides good separation based on boiling point and polarity differences. MS detection provides definitive identification of any separated impurities.[18]
- Protocol:
  - Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
  - Instrumentation & Conditions:

Parameter	Recommended Setting
System	Agilent 7890 GC with 7000 Series Triple Quadrupole MS or equivalent[18]
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium, Constant Flow @ 1.2 mL/min
Injector Temp.	280 °C
Injection Mode	Split (50:1) or Splitless for trace analysis
Oven Program	Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 300 °C, hold 5 min.
MS Transfer Line	290 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI), 70 eV
Scan Range	m/z 40-400

## Method Validation Principles

All analytical methods used for quality control in a regulated environment must be validated to ensure they are fit for their intended purpose.[4] The validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics.[2][3]

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).[19]
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[20]
- **Accuracy:** The closeness of test results to the true value.
- **Precision (Repeatability & Intermediate Precision):** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

- Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [\[20\]](#)
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [\[4\]](#)

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